(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Description
Properties
IUPAC Name |
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]heptan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-4-6-14(7-5-2)17-12-13-10-15-8-9-16(11-13)18(15)3/h13-17H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOQISWKJIHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NCC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine . Common synthetic routes may include:
Bicyclic Core Formation: : The 8-methyl-8-azabicyclo[3.2.1]octane ring can be synthesized through intramolecular cyclization reactions, often using starting materials such as 8-aminooctane derivatives.
Heptane Chain Addition: : The heptane chain can be introduced through alkylation reactions, where suitable alkyl halides are reacted with the bicyclic core under appropriate conditions.
Amine Group Introduction: : The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone derivative of the bicyclic core is reacted with an amine source in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be employed to convert the compound into its corresponding amine derivatives or to reduce any oxidized functional groups.
Substitution: : Nucleophilic substitution reactions can be used to replace functional groups on the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : The compound has potential medicinal applications, including the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: : It can be utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The tropane scaffold serves as a versatile platform for medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Tropane Derivatives
*Estimated based on molecular formula (C15H30N2).
Key Differences and Implications
Substituent Chemistry: The target compound’s heptan-4-ylmethylamine group contrasts with the ester linkages in atropine and scopolamine. Esters are prone to hydrolysis, limiting their half-life , whereas the amine group may enhance metabolic stability. Compared to 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (a simpler amine derivative), the heptan chain increases lipophilicity (logP ~3.5 vs.
Biological Activity: Atropine and scopolamine bind muscarinic acetylcholine receptors (mAChRs), but the target compound’s aliphatic chain may shift selectivity toward non-cholinergic targets, such as fungal membranes or ion channels . 4-Pentylphenyl derivatives (e.g., ) exhibit aromatic interactions, while the heptan group may favor hydrophobic binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods used for 8-methyl-N-(4-pentylphenyl)-... . In contrast, ester derivatives (e.g., PFB ester ) require acylating agents.
Research Findings and Hypotheses
- Antifungal Potential: Tropane alkaloids like atropine show antifungal activity due to membrane disruption . The heptan chain in the target compound may enhance this effect by integrating into lipid bilayers.
Biological Activity
The compound (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine , with the CAS number 1178501-62-6 , is a novel amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHN
- Molecular Weight : 252.44 g/mol
- CAS Number : 1178501-62-6
Structural Characteristics
The compound features a bicyclic structure derived from the azabicyclo[3.2.1]octane framework, which is known for its ability to interact with various biological targets. The heptan-4-yl side chain contributes to its lipophilicity, potentially enhancing membrane permeability.
Research indicates that compounds similar to this compound may exhibit activity at various neurotransmitter transporters, particularly:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
These interactions can lead to alterations in neurotransmitter levels, which are critical in the treatment of various neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
The structural modifications of bicyclic amines have been extensively studied to determine their effects on biological activity. For instance, derivatives with specific substitutions at the 8-position of the bicyclic core have shown varying affinities for DAT and SERT, indicating that subtle changes in structure can significantly influence pharmacological profiles .
Study on Bicyclic Derivatives
A study investigated the effects of various bicyclic amines on monoamine transporters, revealing that certain modifications could enhance selectivity and potency at the DAT compared to SERT and NET . This highlights the potential for developing selective agents based on the structure of this compound.
Antitumor Activity Assessment
In vivo studies involving structurally related compounds have shown significant inhibition of tumor growth in animal models. For instance, specific derivatives inhibited tumor growth by approximately 71–84% at doses ranging from 0.625 to 15 mg/kg/day . This suggests that this compound may warrant similar investigations for its potential antitumor properties.
Data Summary Table
Q & A
What safety protocols are critical when handling (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine in laboratory settings?
Basic Research Question
Handling bicyclic amines requires strict adherence to safety protocols due to potential irritancy and unknown toxicity profiles. Based on analogous compounds (e.g., 8-methyl-8-azabicyclo derivatives), researchers should:
- Use full-body protective clothing and chemical-resistant gloves to prevent skin contact .
- Employ P95 respirators or higher-grade respiratory protection (e.g., ABEK-P2 filters) in poorly ventilated areas .
- Implement secondary containment to avoid environmental contamination via drainage systems .
- Maintain an emergency eyewash station and ensure immediate flushing of eyes/skin for 15 minutes upon exposure .
What analytical methods are recommended for characterizing the structural purity of this compound?
Basic Research Question
Structural validation requires a multi-technique approach:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve bicyclic stereochemistry and methyl/heptyl substituents .
- X-ray Crystallography for absolute configuration determination, particularly for resolving exo/endo amine orientations in azabicyclo systems .
- HPLC-PDA to detect impurities, with mobile phases optimized for amine retention (e.g., trifluoroacetic acid modifiers) .
How can researchers optimize synthetic routes for this compound while minimizing byproducts?
Advanced Research Question
Synthesis of bicyclic amines often involves reductive amination or nucleophilic substitution. Key strategies include:
- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the azabicyclo intermediate .
- Catalytic Optimization : Palladium or nickel catalysts improve coupling efficiency between heptan-4-yl and azabicyclo moieties .
- Byproduct Mitigation : Use in situ FTIR to monitor intermediate formation and adjust stoichiometry dynamically .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) isolates the target compound .
What experimental designs are suitable for evaluating the compound’s environmental stability?
Advanced Research Question
Long-term stability studies should adopt split-split-plot designs to assess multiple variables (e.g., pH, temperature, UV exposure):
- Main Plots : Environmental compartments (soil, water, air).
- Subplots : Stressors (oxidative, hydrolytic, photolytic).
- Sub-Subplots : Timepoints (0, 30, 90 days) .
- Analytical Endpoints : LC-MS/MS for degradation products, ECOSAR modeling to predict ecotoxicity .
How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Advanced Research Question
Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:
- Variable Temperature NMR to identify dynamic equilibria in solution .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
- Cross-Validation : Compare with structurally similar bicyclo compounds (e.g., tert-butyl derivatives) from crystallographic databases .
What are the challenges in assessing the compound’s biological activity, and how can they be addressed?
Advanced Research Question
Bicyclic amines often exhibit promiscuous binding due to their rigid structures. Methodological considerations:
- Target Selectivity Assays : Screen against GPCR panels (e.g., adrenergic, dopaminergic receptors) to identify off-target effects .
- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification to evaluate CYP450-mediated degradation .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
How can researchers design dose-response studies to account for the compound’s potential cytotoxicity?
Advanced Research Question
Dose-ranging studies require:
- Pilot Toxicity Screening : MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .
- Nonlinear Regression Models : Four-parameter logistic curves to fit dose-response data and calculate Hill slopes .
- Positive Controls : Compare with known cytotoxic amines (e.g., benzyl derivatives) to contextualize results .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Advanced Research Question
Process robustness can be enhanced through:
- Quality by Design (QbD) : Define Critical Process Parameters (CPPs) via factorial design experiments .
- In-Line Analytics : PAT tools (e.g., Raman spectroscopy) monitor reaction progression in real time .
- Crystallization Control : Seeding techniques and cooling profiles ensure consistent polymorph formation .
How should conflicting data on the compound’s logP and solubility be reconciled?
Advanced Research Question
Discrepancies often stem from measurement techniques. Best practices:
- Shake-Flask vs. HPLC Methods : Validate logP values using both approaches to account for ionization effects .
- Solubility Enhancers : Test co-solvents (e.g., cyclodextrins) and report conditions (pH, temperature) explicitly .
- QSAR Models : Use software like ACD/Percepta to predict physicochemical properties and cross-validate experimental data .
What methodologies are recommended for studying the compound’s interaction with biomacromolecules?
Advanced Research Question
Mechanistic studies require:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized protein targets .
- Molecular Dynamics Simulations : CHARMM or AMBER force fields to model ligand-receptor interactions over 100+ ns trajectories .
- Cryo-EM : Resolve binding poses in membrane-embedded receptors (e.g., ion channels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
